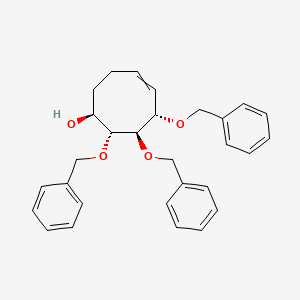
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol is a complex organic compound characterized by its cyclooctene core and three benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the cyclooctene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of benzyloxy groups: This step usually involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene core can be reduced to form a saturated cyclooctane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of new functionalized cyclooctene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
Exploration of its potential as a pharmacophore in drug design, given its unique structural features.
Industry
Use in the development of new materials or as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism by which (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through its benzyloxy groups, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctene derivatives: Compounds with similar cyclooctene cores but different substituents.
Benzyloxy compounds: Molecules with benzyloxy groups attached to different core structures.
Eigenschaften
CAS-Nummer |
261956-05-2 |
|---|---|
Molekularformel |
C29H32O4 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(1S,6S,7R,8R)-6,7,8-tris(phenylmethoxy)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C29H32O4/c30-26-18-10-11-19-27(31-20-23-12-4-1-5-13-23)29(33-22-25-16-8-3-9-17-25)28(26)32-21-24-14-6-2-7-15-24/h1-9,11-17,19,26-30H,10,18,20-22H2/t26-,27-,28+,29+/m0/s1 |
InChI-Schlüssel |
LNQFTXSFDMHQSJ-QUAHOIDUSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H]([C@@H]([C@H](C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Kanonische SMILES |
C1CC(C(C(C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
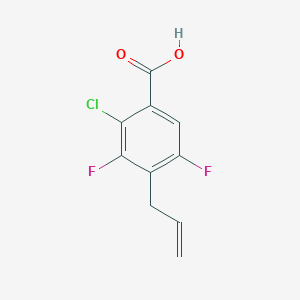
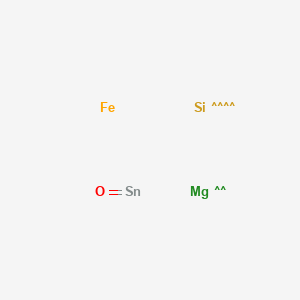
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
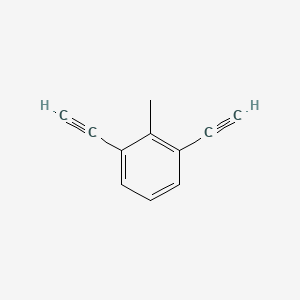
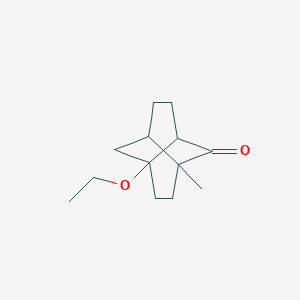

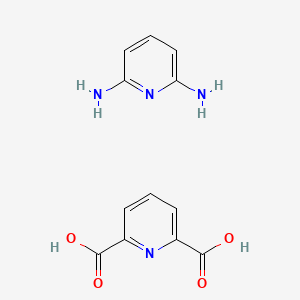
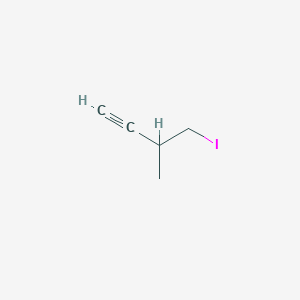
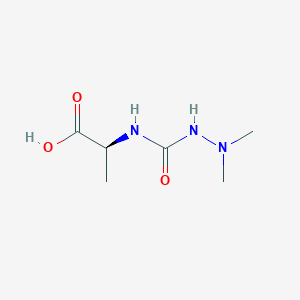
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
